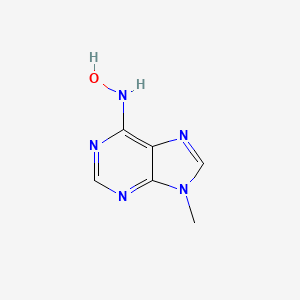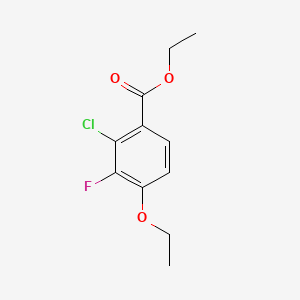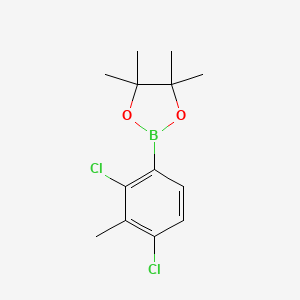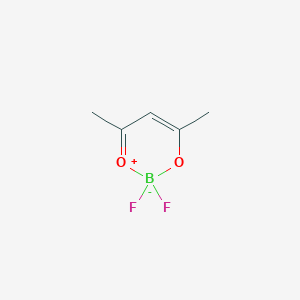
4-Ethynyl-2,5-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H10O3 It is a benzaldehyde derivative characterized by the presence of an ethynyl group at the 4-position and two methoxy groups at the 2 and 5 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-dimethoxybenzaldehyde typically involves the formylation of 4-ethynyl-2,5-dimethoxybenzene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form substituted alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) in an inert atmosphere.
Major Products Formed
Oxidation: 4-Ethynyl-2,5-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted alkynes depending on the aryl halide used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological effects. The methoxy groups may influence the compound’s solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
4-Ethynylbenzaldehyde: Lacks the methoxy groups, which may affect its solubility and biological activity.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group, leading to different chemical reactivity and applications.
Uniqueness
4-Ethynyl-2,5-dimethoxybenzaldehyde is unique due to the combination of its ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
4-ethynyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h1,5-7H,2-3H3 |
InChI-Schlüssel |
LCFPHQPYGQHNSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)OC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)










